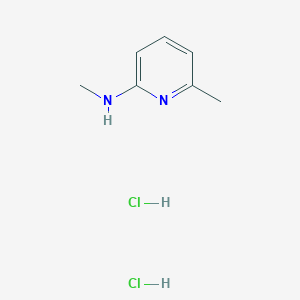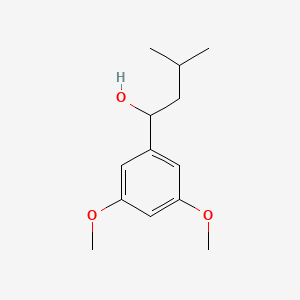
Benzenemethanol, 3,5-dimethoxy-alpha-(2-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, 3,5-dimethoxy-alpha-(2-methylpropyl)- is an organic compound with the molecular formula C13H20O3 It is a derivative of benzenemethanol, featuring two methoxy groups at the 3 and 5 positions of the benzene ring and an alpha-(2-methylpropyl) substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 3,5-dimethoxy-alpha-(2-methylpropyl)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethoxybenzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with isobutylmagnesium bromide to form the corresponding alcohol.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, 3,5-dimethoxy-alpha-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at the positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a strong electrophile and a Lewis acid catalyst.
Major Products Formed
Oxidation: The major products include 3,5-dimethoxybenzaldehyde and 3,5-dimethoxybenzoic acid.
Reduction: The major product is 3,5-dimethoxy-alpha-(2-methylpropyl)benzene.
Substitution: Products depend on the electrophile used, such as nitro, halogen, or alkyl groups.
Applications De Recherche Scientifique
Benzenemethanol, 3,5-dimethoxy-alpha-(2-methylpropyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of Benzenemethanol, 3,5-dimethoxy-alpha-(2-methylpropyl)- involves its interaction with specific molecular targets. The methoxy groups and the alpha-(2-methylpropyl) substituent play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanol, 3,5-dimethyl-: Similar structure but with methyl groups instead of methoxy groups.
Benzenemethanol, alpha-methyl-: Lacks the methoxy groups and the alpha-(2-methylpropyl) substituent.
Benzenemethanol, alpha-propyl-: Contains a propyl group instead of the alpha-(2-methylpropyl) substituent.
Uniqueness
Benzenemethanol, 3,5-dimethoxy-alpha-(2-methylpropyl)- is unique due to the presence of both methoxy groups and the alpha-(2-methylpropyl) substituent
Propriétés
Numéro CAS |
55030-14-3 |
|---|---|
Formule moléculaire |
C13H20O3 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
1-(3,5-dimethoxyphenyl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C13H20O3/c1-9(2)5-13(14)10-6-11(15-3)8-12(7-10)16-4/h6-9,13-14H,5H2,1-4H3 |
Clé InChI |
VPSDZUQXYSKOSD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C1=CC(=CC(=C1)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Benzoylamino)-N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-oxo-2-propanyl}benzamide](/img/structure/B13947572.png)
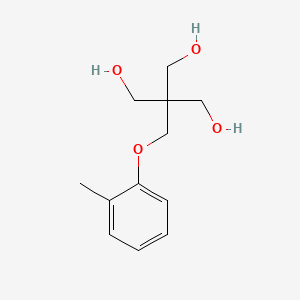


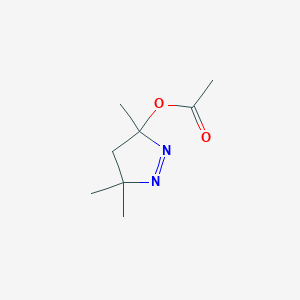
![7-(Bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13947608.png)
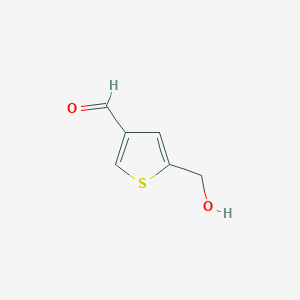
![7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane](/img/structure/B13947620.png)

![2(1h)-Pyridinone,1-(2,3-dihydro-1h-indolyl)-4-methyl-3-[3-(1-piperidinyl)-7-isoquinolinyl]-](/img/structure/B13947629.png)
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13947637.png)
![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B13947644.png)
